molecular formula C14H14O2 B184496 2-Naphthyl butyrate CAS No. 5856-33-7

2-Naphthyl butyrate

Cat. No.: B184496
CAS No.: 5856-33-7
M. Wt: 214.26 g/mol
InChI Key: KCWQXDQUKLJUEU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Naphthyl butyrate has pronounced esterase activities towards p-nitrophenyl esters of short acyl chain length (C4-C6) and Tween detergents . It also shows relatively high activity towards beta-naphthyl butyrate . Its activities towards triacylglycerols and acyls-CoA are negligible .

Molecular Mechanism

The exact molecular mechanism of this compound is not well-studied. It’s known that in the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH). Then C6H5CH (·)CH2CH3 + NBS → C6H5CHBrCH2CH3 + S· .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthyl butyrate can be synthesized through the esterification reaction between butyric acid and 2-naphthol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthyl butyrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Enzymatic Assays and Lipase Activity

2-Naphthyl butyrate is primarily utilized as a substrate in enzymatic assays to study lipases. It serves as a model compound for evaluating the activity of these enzymes, which play crucial roles in lipid metabolism. The hydrolysis of this compound by lipases results in the release of 2-naphthol, which can be quantitatively measured. This property makes it valuable for:

  • Assessing Lipase Activity : Various studies have employed this compound to determine the kinetic parameters of lipases from different sources, including microbial and mammalian origins. For instance, lipases from Micrococcus species have been shown to effectively hydrolyze this compound, providing insights into enzyme efficiency and substrate specificity .
  • Biosensor Development : The compound's ability to produce a measurable color change upon enzymatic reaction has led to its application in biosensors for detecting lipase activity in clinical samples .

Therapeutic Implications in Gastrointestinal Health

Research indicates that butyrate, including its derivatives like this compound, plays a significant role in maintaining gut health and managing inflammatory bowel diseases (IBD). Its applications include:

  • Anti-Inflammatory Effects : Studies have demonstrated that butyrate can reduce inflammation and promote healing in models of IBD, such as DSS-induced colitis. This compound has been shown to share similar properties, acting as an anti-inflammatory agent by modulating immune responses and enhancing epithelial barrier function .
  • Gut Microbiota Modulation : Butyrate is known to influence gut microbiota composition positively, promoting the growth of beneficial bacteria while inhibiting pathogenic strains. This effect is crucial for restoring gut homeostasis in patients with dysbiosis associated with conditions like obesity and diabetes .

Chromogenic Applications

As a chromogenic compound, this compound is utilized in histochemical staining techniques:

  • Nonspecific Esterase Staining : It serves as a substrate for nonspecific esterase stains in pathology. The hydrolysis of this compound releases naphthol, which can be visualized under a microscope, aiding in the diagnosis of various hematological disorders .

Case Studies and Research Findings

The following table summarizes key findings from recent studies involving this compound:

Study ReferenceApplicationFindings
Enzymatic AssaysDemonstrated effective hydrolysis by microbial lipases; established kinetic parameters.
IBD TreatmentShowed reduction in inflammation and improved gut barrier function in rodent models.
Gut MicrobiotaIndicated modulation of gut microbiota composition with positive effects on metabolic health.
HistochemistryUtilized as a substrate for nonspecific esterase staining; significant for diagnosing hematological diseases.

Comparison with Similar Compounds

Uniqueness: 2-Naphthyl butyrate is unique due to its specific ester linkage with butyric acid, which imparts distinct chemical and physical properties. Its chromogenic nature makes it particularly valuable in biochemical assays and diagnostic applications .

Biological Activity

2-Naphthyl butyrate (2-NB) is an ester derivative of butyric acid, known for its diverse biological activities, particularly in cancer research and cellular differentiation. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Cell Proliferation : Research indicates that 2-NB can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in gastric cancer cells by modulating the expression of key proteins involved in cell cycle regulation and apoptosis pathways .
  • Differentiation Induction : 2-NB is recognized for its ability to induce differentiation in certain leukemia cell lines. It has been particularly effective in promoting maturation in myeloid and monocytic lineages, as evidenced by increased esterase activity .
  • Modulation of Gene Expression : The compound influences gene expression related to apoptosis and differentiation. It has been reported to upregulate death-associated protein kinase (DAPK), which plays a crucial role in apoptotic signaling pathways .

Biological Activities

The following table summarizes key biological activities of this compound based on various studies:

Biological ActivityDescriptionReferences
Antiproliferative Effects Inhibits growth of cancer cells (e.g., AGS gastric cancer cells) ,
Induction of Apoptosis Promotes programmed cell death through modulation of apoptotic pathways ,
Differentiation Induction Enhances maturation in myeloid and monocytic cells ,
Esterase Activity Increases alpha-naphthyl butyrate esterase activity in leukemic cells ,
Anti-inflammatory Effects Modulates inflammatory responses by affecting nitric oxide production

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on AGS gastric cancer cells. The results demonstrated a significant reduction in cell viability and an increase in apoptotic markers when treated with 2-NB. The study highlighted that the compound's effectiveness was enhanced when used in combination with other therapeutic agents, suggesting its potential as an adjuvant therapy .

Case Study 2: Differentiation in Leukemia

In a separate study focusing on acute myeloid leukemia (AML), treatment with this compound resulted in increased differentiation markers among leukemic cells. The enhancement of esterase activity was particularly noted, indicating that 2-NB could serve as a valuable agent for inducing differentiation in leukemic therapies .

Properties

IUPAC Name

naphthalen-2-yl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-2-5-14(15)16-13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWQXDQUKLJUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324539
Record name 2-Naphthyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5856-33-7
Record name 5856-33-7
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Record name 2-Naphthyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5856-33-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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